3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
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Overview
Description
3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a thiadiazole ring, a piperazine ring, and a propanone group
Mechanism of Action
While the specific mechanism of action for “3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one” is not available, it’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .
Future Directions
The future research directions involving these compounds could include further exploration of their biological activities and potential applications in medicine. For instance, 1,3,4-thiadiazole derivatives have shown a wide range of therapeutic activities like antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, these compounds could be further studied for their potential use in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with thiosemicarbazides in the presence of a base such as triethylamine.
Formation of the Piperazine Ring: The piperazine ring is often synthesized through the cyclization of ethylenediamine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve yield and reduce reaction times, as well as employing purification techniques like crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of new materials with unique electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperazine Derivatives: Compounds with piperazine rings are known for their pharmacological properties.
Uniqueness
3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is unique due to the combination of the thiadiazole and piperazine rings with the propanone group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(25-13-11-24(12-14-25)20-16-22-27-23-20)15-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHDFHVZMJIUHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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